molecular formula C14H20O B13915283 4-Cyclohexyl-3,5-dimethylphenol

4-Cyclohexyl-3,5-dimethylphenol

Cat. No.: B13915283
M. Wt: 204.31 g/mol
InChI Key: QRICMBDACUNDAI-UHFFFAOYSA-N
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Description

4-Cyclohexyl-3,5-dimethylphenol is an organic compound belonging to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-3,5-dimethylphenol typically involves the alkylation of 3,5-dimethylphenol with cyclohexyl halides under basic conditions. The reaction can be carried out using a Friedel-Crafts alkylation mechanism, where an acid catalyst such as aluminum chloride (AlCl3) is used to facilitate the reaction. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in scaling up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexyl-3,5-dimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Cyclohexyl-3,5-dimethylphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-3,5-dimethylphenol involves its interaction with cellular components. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclohexyl group enhances the compound’s hydrophobicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes .

Comparison with Similar Compounds

  • 4-Hexylresorcinol
  • 4-Chloro-3,5-dimethylphenol
  • 2,6-Dimethylphenol

Comparison: 4-Cyclohexyl-3,5-dimethylphenol is unique due to its cyclohexyl group, which imparts distinct hydrophobic properties compared to other similar phenols.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

4-cyclohexyl-3,5-dimethylphenol

InChI

InChI=1S/C14H20O/c1-10-8-13(15)9-11(2)14(10)12-6-4-3-5-7-12/h8-9,12,15H,3-7H2,1-2H3

InChI Key

QRICMBDACUNDAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C2CCCCC2)C)O

Origin of Product

United States

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